1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Overview
Description
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various bacterial strains such asSalmonella typhi , and human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant changes in the biological activity of these targets . For instance, some compounds have been shown to prevent the proliferation of tested cancer cells .
Biochemical Pathways
Similar compounds have been reported to induce apoptotic cell death in hela cancer cells and block the cell cycle at the sub-g1 phase .
Result of Action
The result of the compound’s action can vary depending on the target. For instance, similar compounds have shown significant antibacterial activity against Salmonella typhi and cytotoxic effects against various human cancer cells . In particular, some compounds have shown promising activities against HeLa cancer cells .
Preparation Methods
The synthesis of 1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of 3-bromobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar biological activities and is also studied for its anticancer properties.
1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This derivative has shown potent antimicrobial activity and is used in the development of new antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS/c1-11-6-7-15(8-12(11)2)20-17(24)21-18-23-22-16(25-18)10-13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZSTCPAWIHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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